Sucrose, 6'-laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose, 6’-laurate is a type of sucrose ester, which is a compound formed by the esterification of sucrose with fatty acids. Sucrose esters are known for their surfactant properties and are widely used in food, cosmetics, and pharmaceutical industries. Sucrose, 6’-laurate, in particular, is valued for its emulsifying and stabilizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucrose, 6’-laurate can be synthesized through a two-stage process. The first stage involves the esterification of lauric acid with methanol to produce methyl laurate. This reaction is typically catalyzed by Amberlyst 15 and carried out at a temperature of 110°C with a residence time of 5 minutes . The second stage involves the transesterification of methyl laurate with sucrose to produce sucrose, 6’-laurate .
Industrial Production Methods: Industrial production of sucrose, 6’-laurate often employs ultrasonic frequency to enhance the reaction yield and reduce reaction time. The process involves the use of ultrasonic waves to promote the transesterification of sucrose with lauric acid . This method is advantageous as it reduces the need for high temperatures and pressures, making the process more energy-efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Sucrose, 6’-laurate primarily undergoes esterification and transesterification reactions. These reactions involve the formation and breaking of ester bonds between sucrose and lauric acid .
Common Reagents and Conditions: The common reagents used in the synthesis of sucrose, 6’-laurate include lauric acid, methanol, and sucrose. Catalysts such as Amberlyst 15 are used to facilitate the esterification and transesterification reactions . Ultrasonic waves are also employed to enhance the reaction efficiency .
Major Products: The major product of these reactions is sucrose, 6’-laurate. Depending on the reaction conditions, other products such as sucrose monolaurate, dilaurate, and polylaurate may also be formed .
Scientific Research Applications
Sucrose, 6’-laurate has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, it is used as an intestinal permeation enhancer for macromolecules, facilitating the oral delivery of drugs . In medicine, it has been studied for its antibacterial properties against pathogenic bacteria . In the industry, it is used in the production of food, cosmetics, and pharmaceuticals due to its non-toxic and biodegradable nature .
Mechanism of Action
The mechanism of action of sucrose, 6’-laurate involves its ability to disrupt cell membranes. It interacts with the lipid bilayer of cell membranes, increasing their permeability and allowing for the passage of macromolecules . This property makes it an effective permeation enhancer for drug delivery . Additionally, its antibacterial activity is attributed to its ability to damage the cell membrane integrity of bacteria, leading to cell lysis and death .
Comparison with Similar Compounds
Sucrose, 6’-laurate is similar to other sucrose esters such as sucrose monolaurate, sucrose dilaurate, and sucrose polylaurate. it is unique in its specific fatty acid composition and its ability to act as a permeation enhancer . Other similar compounds include sucrose monostearate and sucrose monopalmitate, which have different fatty acid chains and are used for different applications .
Conclusion
Sucrose, 6’-laurate is a versatile compound with a wide range of applications in various fields Its unique properties as a surfactant, emulsifier, and permeation enhancer make it valuable in scientific research and industrial applications
Properties
CAS No. |
20881-05-4 |
---|---|
Molecular Formula |
C24H44O12 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-19(29)22(32)24(14-26,35-16)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 |
InChI Key |
BNKFJLJKTOAGIM-VQXBOQCVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.